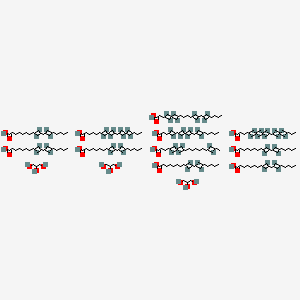
Glycerol, decamer, deca(octadeca-9,12-dienoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycerol, decamer, deca(octadeca-9,12-dienoate) is a complex organic compound that belongs to the class of polyol esters It is derived from glycerol (1,2,3-propanetriol) and contains multiple ester linkages with deca-9,12-octadecadienoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycerol, decamer, deca(octadeca-9,12-dienoate) typically involves the esterification of glycerol with deca-9,12-octadecadienoic acid. The reaction is usually carried out under acidic or basic conditions, with the use of catalysts such as sulfuric acid or sodium hydroxide to facilitate the esterification process. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of Glycerol, decamer, deca(octadeca-9,12-dienoate) involves large-scale esterification processes. The raw materials, glycerol and deca-9,12-octadecadienoic acid, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then subjected to purification steps, including distillation and filtration, to obtain the pure ester product. The final product is often characterized by its high purity and consistency, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Glycerol, decamer, deca(octadeca-9,12-dienoate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and the oxidizing agents used.
Reduction: Reduction reactions can convert the ester groups to alcohols, resulting in the formation of polyols.
Substitution: The ester groups in the compound can undergo substitution reactions with nucleophiles, leading to the formation of new ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used. The reactions are conducted under anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions. The reactions are often carried out in the presence of a catalyst to enhance the reaction rate.
Major Products Formed
Oxidation: Oxidation products include carboxylic acids and aldehydes.
Reduction: Reduction products include polyols and alcohols.
Substitution: Substitution products include new ester derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Glycerol, decamer, deca(octadeca-9,12-dienoate) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model compound in studies of esterification and transesterification reactions. It is also used in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cell membranes and its role in lipid metabolism.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug delivery vehicle and its potential anti-inflammatory properties.
Industry: The compound is used in the production of lubricants, surfactants, and emulsifiers. It is also used in the formulation of cosmetics and personal care products.
Wirkmechanismus
The mechanism of action of Glycerol, decamer, deca(octadeca-9,12-dienoate) involves its interaction with various molecular targets and pathways. The compound can interact with cell membranes, altering their fluidity and permeability. It can also modulate the activity of enzymes involved in lipid metabolism, leading to changes in cellular lipid composition. Additionally, the compound can act as a carrier for other molecules, facilitating their transport across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Glycerol, decamer, deca(octadeca-9,12-dienoate) can be compared with other similar compounds, such as:
Glycerol monoesters: These compounds contain only one ester linkage and have different physical and chemical properties compared to the decamer.
Glycerol diesters: These compounds contain two ester linkages and have intermediate properties between monoesters and decamers.
Polyol esters: These compounds contain multiple ester linkages and have similar properties to the decamer but differ in the number and type of ester groups.
The uniqueness of Glycerol, decamer, deca(octadeca-9,12-dienoate) lies in its multiple ester linkages and its ability to interact with various molecular targets, making it a versatile compound with diverse applications.
Eigenschaften
CAS-Nummer |
68900-96-9 |
|---|---|
Molekularformel |
C210H362O31 |
Molekulargewicht |
3383 g/mol |
IUPAC-Name |
(4E,6E,12E,15E)-icosa-4,6,12,15-tetraenoic acid;(5E,7E,16E)-nonadeca-5,7,16-trienoic acid;(9E,12E)-octadeca-9,12-dienoic acid;(5E,7E,9E,12E,14E)-octadeca-5,7,9,12,14-pentaenoic acid;(4E,7E,9E,12E)-octadeca-4,7,9,12-tetraenoic acid;(7E,9E,12E,14E)-octadeca-7,9,12,14-tetraenoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C20H32O2.C19H32O2.6C18H32O2.2C18H28O2.C18H26O2.3C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21;9*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3*4-1-3(6)2-5/h5-6,8-9,14-17H,2-4,7,10-13,18-19H2,1H3,(H,21,22);3-4,12-15H,2,5-11,16-18H2,1H3,(H,20,21);6*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);6-7,9-12,14-15H,2-5,8,13,16-17H2,1H3,(H,19,20);4-7,9-12H,2-3,8,13-17H2,1H3,(H,19,20);4-7,9-14H,2-3,8,15-17H2,1H3,(H,19,20);3*3-6H,1-2H2/b6-5+,9-8+,15-14+,17-16+;4-3+,13-12+,15-14+;6*7-6+,10-9+;7-6+,10-9+,12-11+,15-14+;5-4+,7-6+,10-9+,12-11+;5-4+,7-6+,10-9+,12-11+,14-13+;;; |
InChI-Schlüssel |
ATOJISUMSNQBIM-DYXJFOGYSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CC=CCC=CCCC(=O)O.CCCCC=CCC=CCCCCC=CC=CCCC(=O)O.CCCC=CC=CCC=CC=CCCCCCC(=O)O.CCCC=CC=CCC=CC=CC=CCCCC(=O)O.CCC=CCCCCCCCC=CC=CCCCC(=O)O.C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O |
Isomerische SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)O.CCCCC/C=C/C/C=C/CCCCCCCC(=O)O.CCCCC/C=C/C/C=C/CCCCCCCC(=O)O.CCCCC/C=C/C/C=C/CCCCCCCC(=O)O.CCCCC/C=C/C/C=C/CCCCCCCC(=O)O.CCCCC/C=C/C/C=C/CCCCCCCC(=O)O.CCCCC/C=C/C/C=C/C=C/C/C=C/CCC(=O)O.CCCC/C=C/C/C=C/CCCC/C=C/C=C/CCC(=O)O.CCC/C=C/C=C/C/C=C/C=C/CCCCCC(=O)O.CCC/C=C/C=C/C/C=C/C=C/C=C/CCCC(=O)O.CC/C=C/CCCCCCC/C=C/C=C/CCCC(=O)O.C(O)C(O)CO.C(O)C(O)CO.C(O)C(O)CO |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CC=CCC=CCCC(=O)O.CCCCC=CCC=CCCCCC=CC=CCCC(=O)O.CCCC=CC=CCC=CC=CCCCCCC(=O)O.CCCC=CC=CCC=CC=CC=CCCCC(=O)O.CCC=CCCCCCCCC=CC=CCCCC(=O)O.C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O |
Key on ui other cas no. |
68900-96-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















